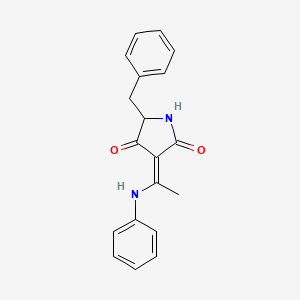
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound for multiple fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process ensures high purity and consistency of the compound, which is crucial for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further research or industrial applications.
Aplicaciones Científicas De Investigación
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects
Comparación Con Compuestos Similares
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity. The specific properties and applications of this compound make it distinct and valuable for various research and industrial purposes.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industry. Its unique properties and reactivity make it a valuable tool for various applications, from organic synthesis to potential therapeutic uses. Ongoing research continues to uncover new possibilities for this compound, further expanding its potential impact.
Propiedades
IUPAC Name |
(3E)-3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,20H,12H2,1H3,(H,21,23)/b17-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSXUGYAGMSUTN-GHRIWEEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C(NC1=O)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)C(NC1=O)CC2=CC=CC=C2)/NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![disodium;2-[9-(carboxylatomethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2λ2-plumbacycloundec-6-yl]acetate](/img/structure/B8208732.png)




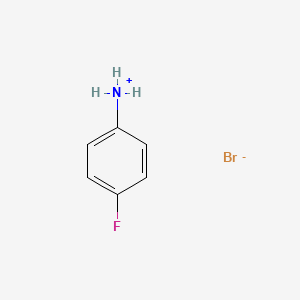
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B8208772.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium(2+);diacetate](/img/structure/B8208786.png)
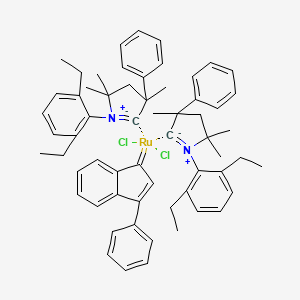
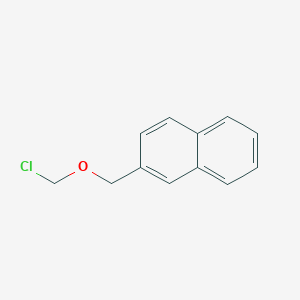
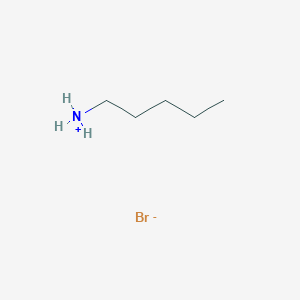
![(1'R,2R,4'S,5S,6R,8'R,12'S,13'S,20'R,21'R,24'S)-6-[(2R)-butan-2-yl]-21',24'-dihydroxy-12'-{[(2R,4S,5S,6S)-5-{[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4-methoxy-6-methyloxan-2-yl]oxy}-5,11',13',22'-tetramethyl-3',7',19'-trioxaspiro[oxane-2,6'-tetracyclo[15.6.1.1^{4,8}.0^{20,24}]pentacosane]-10',14',16',22'-tetraen-2'-one](/img/structure/B8208831.png)
![Dene]-4-methylidene-cyclohexan-1-OL](/img/structure/B8208832.png)
